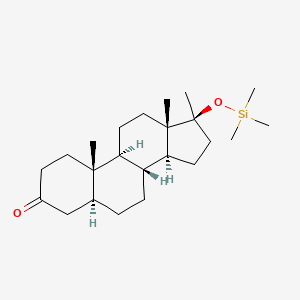
L-Norcarnitine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norcarnitine-d6: is a deuterium-labeled analogue of L-Norcarnitine, a butyric acid derivative. It is primarily used in metabolic research and proteomics due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Norcarnitine-d6 can be synthesized through isotope exchange reactions. This involves using reagents containing deuterium (D) to replace hydrogen atoms in the starting material, resulting in the labeled compound .
Industrial Production Methods: Industrial production of this compound typically involves the demethylation of L-Carnitine hydrochloride using sodium thiophenate, yielding L-Norcarnitine, which is then labeled with deuterium .
Analyse Des Réactions Chimiques
Types of Reactions: L-Norcarnitine-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Biology: It is used to study the metabolic pathways and biological activity of L-Carnitine, providing insights into its role in cellular energy production .
Medicine: this compound is used in clinical research to investigate the therapeutic potential of L-Carnitine in treating conditions such as carnitine deficiency and metabolic disorders .
Mécanisme D'action
L-Norcarnitine-d6 exerts its effects by participating in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is facilitated by the enzyme carnitine palmitoyltransferase I, which is a key molecular target in this pathway .
Comparaison Avec Des Composés Similaires
L-Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Acetyl-L-Carnitine: An acetylated form of L-Carnitine with enhanced bioavailability.
Propionyl-L-Carnitine: A propionylated form of L-Carnitine used in cardiovascular research.
Uniqueness: L-Norcarnitine-d6 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of metabolic pathways are essential.
Propriétés
Numéro CAS |
1795785-53-3 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
153.211 |
Nom IUPAC |
(3R)-4-[bis(trideuteriomethyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1/i1D3,2D3 |
Clé InChI |
NXDDNODAJKZARA-ILGMTJRBSA-N |
SMILES |
CN(C)CC(CC(=O)O)O |
Synonymes |
(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid-d6; L-4-(Dimethylamino)-3-hydroxybutyric Acid-d6; (-)-Norcarnitine-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)

